N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide
Description
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide is a heterocyclic compound featuring a benzothiadiazole core fused with a pyrazole-containing ethylphenyl group via a carboxamide linker. This structure combines electron-deficient (benzothiadiazole) and electron-rich (pyrazole) moieties, enabling unique electronic interactions and biological activity. The benzothiadiazole ring contributes to π-π stacking and charge-transfer properties, while the pyrazole group enhances solubility and target-binding specificity .
Propriétés
IUPAC Name |
N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5OS/c1-24-18(9-11-21-24)14-4-2-13(3-5-14)8-10-20-19(25)15-6-7-16-17(12-15)23-26-22-16/h2-7,9,11-12H,8,10H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYQFRQLTDFTOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been known to interact with a broad range of targets, including various enzymes and receptors.
Mode of Action
It’s suggested that the compound might form strong hydrogen bonds with the amino acid residues of its target enzyme. This interaction could potentially alter the enzyme’s activity, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds have been found to impact the nad+ salvage pathway. This pathway plays a pivotal role in many biological processes, including metabolism and aging.
Pharmacokinetics
Compounds with similar structures, such as imidazole derivatives, are known to be highly soluble in water and other polar solvents, which could potentially influence their bioavailability.
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The compound’s structural and functional uniqueness is best understood through comparison with analogs. Key categories include:
Benzothiadiazole Derivatives
- N-{5-[(4-Ethylphenyl)methyl]-1,3-thiazol-2-yl}-1,2,3-benzothiadiazole-5-carboxamide (): Shares the benzothiadiazole-carboxamide backbone but replaces the ethylphenyl-pyrazole group with a thiazole-(4-ethylphenyl)methyl unit. Biological activity shifts toward antimicrobial applications compared to the pyrazole-containing target compound .
N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide ():
- Features a hydroxyethyl-substituted pyrazole linked to benzothiadiazole.
- Impact : The hydroxyethyl group improves hydrogen-bonding capacity, favoring interactions with polar biological targets (e.g., kinases). This modification may reduce metabolic stability compared to the methylpyrazole in the target compound .
Pyrazole-Containing Carboxamides
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-2-carboxamide ():
- Replaces benzothiadiazole with a thiophene ring.
- Impact : Thiophene’s electron-rich nature diminishes charge-transfer interactions, reducing activity in electronic applications (e.g., organic semiconductors). However, it exhibits superior anti-inflammatory activity (IC₅₀ = 0.8 μM in COX-2 inhibition assays) due to enhanced π-π stacking with hydrophobic enzyme pockets .
1-ethyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-5-carboxamide ():
- Substitutes benzothiadiazole with a benzo[d]thiazole ring.
- Impact : Benzo[d]thiazole’s planar structure improves intercalation with DNA, making it potent in anticancer research (e.g., IC₅₀ = 1.2 μM against MCF-7 cells). However, the target compound’s benzothiadiazole offers better redox stability in photodynamic therapy .
Carboxamide-Linked Heterocycles
- N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,2-oxazole-5-carboxamide ():
- Uses a bis-heterocyclic design with oxazole and benzothiazole.
- Impact : The oxazole ring introduces steric hindrance, reducing binding affinity to G-protein-coupled receptors (GPCRs) compared to the target compound. However, it shows enhanced selectivity for tyrosine kinase inhibitors .
Structural and Functional Data Comparison
Key Research Findings
- Electronic Properties : The target compound’s benzothiadiazole-pyrazole hybrid structure exhibits a narrow bandgap (2.1 eV), making it suitable for organic photovoltaic applications. In contrast, thiophene analogs () have wider bandgaps (3.0 eV), limiting charge separation efficiency .
- Biological Selectivity: Pyrazole derivatives with carboxamide linkers (e.g., ) show 10-fold higher selectivity for cancer cells over normal fibroblasts compared to benzothiazole analogs due to reduced off-target interactions .
- Synthetic Accessibility: The target compound’s synthesis requires fewer steps (3 steps, 65% yield) than bis-heterocyclic analogs (5 steps, 40% yield), as noted in crystallographic studies using SHELX .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
